Ampa-fmoc

Vue d'ensemble

Description

Le 2-Méthylpentanal, également connu sous le nom de 2-Méthylvaléraldéhyde, est un composé organique de formule moléculaire C6H12O. C’est un liquide incolore à l’odeur piquante qui est utilisé dans divers procédés chimiques. Le composé est caractérisé par la présence d’un groupe aldéhyde lié à une chaîne à six carbones, avec un groupe méthyle sur le deuxième atome de carbone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2-Méthylpentanal peut être synthétisé par plusieurs méthodes, notamment :

Oxydation du 2-Méthylpentanol : Cette méthode implique l’oxydation du 2-Méthylpentanol à l’aide d’agents oxydants tels que l’anhydride chromique dans le dichlorométhane.

Condensation croisée d’aldol : Une autre méthode implique la réaction de condensation croisée d’aldol du 2-Méthylpentanal avec le propanal pour former le 2,4-diméthylhept-2-énal.

Méthodes de production industrielle : Dans les milieux industriels, le 2-Méthylpentanal est souvent produit par l’hydroformylation du 1-pentène, suivie d’une hydrogénation. Ce procédé implique l’addition d’un groupe formyle à la double liaison du 1-pentène, ce qui conduit à la formation du 2-Méthylpentanal.

Analyse Des Réactions Chimiques

Le 2-Méthylpentanal subit diverses réactions chimiques, notamment :

Réactions de condensation : Il participe à des réactions de condensation aldolique avec d’autres aldéhydes ou cétones pour former des molécules plus importantes.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, anhydride chromique.

Agents réducteurs : Hydrure de lithium et d’aluminium.

Réactifs de condensation : Catalyseurs basiques tels que l’hydroxyde de sodium.

Principaux produits formés :

Oxydation : Acide 2-méthylpentanoïque.

Réduction : 2-Méthylpentanol.

Condensation : 2,4-diméthylhept-2-énal.

Applications De Recherche Scientifique

Derivatization in Analytical Chemistry

Ampa-Fmoc is primarily utilized as a derivatizing agent to improve the detection sensitivity of AMPA and glyphosate in various matrices, including water, soil, and biological samples. The derivatization process facilitates the transformation of polar and amphoteric compounds into more volatile derivatives suitable for chromatographic analysis.

Methodologies

- High-Performance Liquid Chromatography (HPLC) : Several studies have optimized HPLC methods using this compound for the simultaneous determination of glyphosate and AMPA. For instance, one study reported a method that achieved limits of detection (LOD) as low as 0.30 μg/L for AMPA in seawater samples using FMOC-Cl derivatization .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : The use of this compound has been documented in LC-MS applications to enhance sensitivity and accuracy. A method employing FMOC derivatization showed improved detection limits for AMPA compared to underivatized samples .

Environmental Monitoring

The application of this compound extends to environmental monitoring, particularly in assessing pesticide residues in water and soil. The ability to detect low concentrations of AMPA and glyphosate is critical for regulatory compliance and environmental safety.

Case Studies

- Water Quality Analysis : Research has demonstrated the effectiveness of this compound in analyzing surface water samples for glyphosate and AMPA. Automated sequences for derivatization and separation allowed for the detection of these compounds at levels as low as 1 ppb (µg/L) .

- Soil Sample Analysis : A study validated a method using FMOC-Cl for quantifying glyphosate and AMPA in soil samples, showcasing its applicability in agricultural settings .

Advantages of Using this compound

The use of this compound offers several advantages:

- Increased Sensitivity : Derivatization with FMOC-Cl significantly enhances the sensitivity of detection methods, making it easier to identify trace amounts of analytes .

- Rapid Analysis : The derivatization process can be completed quickly, allowing for efficient sample processing without extensive cleanup procedures .

- Versatility : this compound can be applied across various matrices, including environmental samples like water and soil, as well as biological fluids .

Challenges and Considerations

While the applications of this compound are promising, there are challenges associated with its use:

- Matrix Effects : The presence of other substances in complex matrices can interfere with the detection of AMPA and glyphosate derivatives, necessitating careful method validation .

- Optimization Requirements : Each application may require specific optimization regarding pH, buffer composition, and reaction time to achieve optimal results .

Mécanisme D'action

Le mécanisme d’action du 2-Méthylpentanal implique sa réactivité en tant qu’aldéhyde. Le groupe carbonyle du composé est très réactif, ce qui le rend approprié pour diverses réactions chimiques. Dans les systèmes biologiques, il peut interagir avec les protéines et les enzymes, conduisant à la formation de bases de Schiff et d’autres adduits . Ces interactions peuvent affecter les processus cellulaires et les voies métaboliques .

Comparaison Avec Des Composés Similaires

Le 2-Méthylpentanal peut être comparé à d’autres aldéhydes similaires, tels que :

Pentanal : Il n’a pas de groupe méthyle sur le deuxième carbone, ce qui le rend moins ramifié et légèrement moins réactif.

2-Méthylbutanal : Il a une chaîne carbonée plus courte, ce qui entraîne des propriétés physiques et chimiques différentes.

2-Méthylhexanal : Il a une chaîne carbonée plus longue, ce qui entraîne des variations des points d’ébullition et de la réactivité.

Unicité : La structure unique du 2-Méthylpentanal, avec un groupe méthyle sur le deuxième carbone, lui confère une réactivité et des propriétés physiques distinctes par rapport aux autres aldéhydes. Cela le rend précieux dans des applications synthétiques spécifiques et des processus industriels .

Activité Biologique

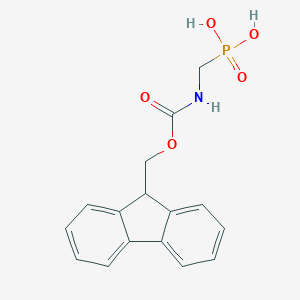

Ampa-fmoc, or 9-fluorenylmethoxycarbonyl-aminomethylphosphonic acid, is a derivative of aminomethylphosphonic acid (AMPA), which is a significant metabolite of glyphosate. Understanding its biological activity is crucial, especially given the growing concerns regarding glyphosate's environmental and health impacts. This article explores the biological activity of this compound, focusing on its chemical properties, analytical methods for detection, and relevant case studies.

This compound has the molecular formula and a molecular weight of 345.27 g/mol. It is characterized by the presence of a phosphonic acid group, which contributes to its zwitterionic nature. This property influences its solubility and interaction with biological systems.

Analytical Methods for Detection

Various analytical techniques have been developed to detect and quantify this compound in environmental samples:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is highly sensitive and allows for the simultaneous analysis of glyphosate, AMPA, and this compound. The derivatization process typically involves using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance detection sensitivity .

- Gas Chromatography : While less common for this compound, gas chromatography coupled with mass spectrometry has been employed in some studies, particularly for volatile derivatives .

Toxicological Studies

Recent studies have highlighted the potential toxicity of this compound. Research indicates that AMPA may exhibit comparable or even greater toxicity than glyphosate itself. The persistence of AMPA in the environment raises concerns about its accumulation in soil and water systems, potentially leading to adverse ecological effects .

Table 1: Toxicity Comparison of Glyphosate and AMPA

| Compound | Toxicity Level | Reference |

|---|---|---|

| Glyphosate | Moderate | |

| AMPA | Comparable/High | |

| This compound | Not extensively studied |

Case Studies

- Soil Microbial Activity : A study evaluated the impact of glyphosate and its metabolites, including AMPA and this compound, on soil microbial communities. Results indicated that the introduction of glyphosate significantly reduced microbial diversity and activity, suggesting that metabolites like AMPA could contribute to long-term soil health issues .

- Aquatic Toxicology : Research has shown that AMPA can affect aquatic organisms, with implications for food webs. The presence of this compound in water bodies has raised alarms regarding its potential bioaccumulation in fish and other aquatic life forms .

- Human Health Implications : Studies measuring AMPA levels in human urine have suggested a correlation between glyphosate exposure and increased AMPA concentrations in humans. This raises concerns about the potential health risks associated with chronic exposure to these compounds .

Propriétés

IUPAC Name |

(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBDDRURGRYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.